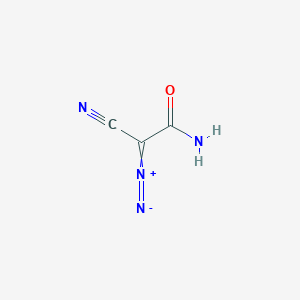
1-Amino-2-cyano-2-diazonioethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-cyano-2-diazonioethen-1-olate is a unique organic compound characterized by its distinct functional groups, including an amino group, a cyano group, and a diazonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-cyano-2-diazonioethen-1-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an amino-cyano precursor in the presence of nitrous acid. The reaction conditions often require low temperatures to stabilize the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the reaction is carefully monitored to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-cyano-2-diazonioethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amino group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can react with the diazonium group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
1-Amino-2-cyano-2-diazonioethen-1-olate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various organic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-2-cyano-2-diazonioethen-1-olate involves its reactivity with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-cyano-1,1-ethanedisulfonic acid, disodium salt trihydrate: This compound shares some structural similarities but differs in its functional groups and properties.
Other diazonium compounds: Various diazonium compounds with different substituents can be compared based on their reactivity and applications.
Uniqueness
1-Amino-2-cyano-2-diazonioethen-1-olate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Properties
CAS No. |
85059-18-3 |
|---|---|
Molecular Formula |
C3H2N4O |
Molecular Weight |
110.07 g/mol |
IUPAC Name |
2-cyano-2-diazoacetamide |
InChI |
InChI=1S/C3H2N4O/c4-1-2(7-6)3(5)8/h(H2,5,8) |
InChI Key |
JHICVYMFEWHUBG-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=[N+]=[N-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















